

An In-depth Technical Guide to 4-Isopropylphenylacetaldehyde: Chemical Properties and Structure

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Compound of Interest

Compound Name: 4-Isopropylphenylacetaldehyde

Cat. No.: B1208413

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological activity of **4-Isopropylphenylacetaldehyde**. The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Chemical Identity and Physical Properties

4-Isopropylphenylacetaldehyde, also known as cuminaldehyde, is an aromatic aldehyde with a characteristic earthy and green odor. It is found in some essential oils and is used in the fragrance and flavor industry. From a pharmaceutical perspective, it has been identified as a phosphodiesterase (PDE) inhibitor, a class of compounds with broad therapeutic potential.

Table 1: Chemical and Physical Properties of **4-Isopropylphenylacetaldehyde**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ O	[1]
Molecular Weight	162.23 g/mol	[1]
CAS Number	4395-92-0	[1]
Appearance	Colorless liquid	-
Odor	Earthy, green, fern-like	-
Boiling Point	235-237 °C (estimated)	-
Density	0.968 g/cm ³ (estimated)	-
Refractive Index	1.516 (estimated)	-
Solubility	Insoluble in water; soluble in organic solvents	-

Chemical Structure

The structure of **4-Isopropylphenylacetaldehyde** consists of a benzene ring substituted with an isopropyl group at the para position (position 4) and an acetaldehyde group.

Caption: Chemical structure of **4-Isopropylphenylacetaldehyde**.

Spectroscopic Data (Predicted and Analog-Based)

Experimental spectroscopic data for **4-Isopropylphenylacetaldehyde** is not readily available in public databases. The following tables provide predicted data and data from structurally similar compounds to aid in characterization.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Chemical Shift (ppm)	Assignment
9.7 (t, 1H)	-CHO
7.2 (d, 2H)	Aromatic CH
7.1 (d, 2H)	Aromatic CH
3.6 (d, 2H)	-CH ₂ -
2.9 (sept, 1H)	-CH(CH ₃) ₂
1.2 (d, 6H)	-CH(CH ₃) ₂

Note: Predicted values are based on standard chemical shift increments and data from analogous compounds such as 4-isopropylbenzaldehyde and phenylacetaldehyde. Actual experimental values may vary.

Table 3: Expected Mass Spectrometry Fragmentation

m/z	Proposed Fragment	Notes
162	[M] ⁺	Molecular ion
147	[M - CH ₃] ⁺	Loss of a methyl group from the isopropyl moiety
119	[M - C ₃ H ₇] ⁺	Loss of the isopropyl group
91	[C ₇ H ₇] ⁺	Tropylium ion, a common fragment for alkylbenzenes
43	[C ₃ H ₇] ⁺	Isopropyl cation

Note: Fragmentation patterns are predicted based on typical fragmentation of aromatic aldehydes and alkylbenzenes.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

Synthesis of 4-Isopropylphenylacetaldehyde via Grignard Reaction

The synthesis of **4-Isopropylphenylacetaldehyde** can be achieved through a Grignard reaction, a common method for forming carbon-carbon bonds. The following is a representative protocol based on general procedures for the synthesis of similar aldehydes.

Materials:

- 4-Bromoisopropylbenzene (1 equivalent)
- Magnesium turnings (1.2 equivalents)
- Anhydrous diethyl ether
- N,N-Dimethylformamide (DMF) (1.2 equivalents)
- Iodine crystal (catalyst)
- Saturated aqueous ammonium chloride solution
- 1 M Hydrochloric acid
- Anhydrous sodium sulfate
- Standard laboratory glassware for anhydrous reactions (oven-dried)

Procedure:

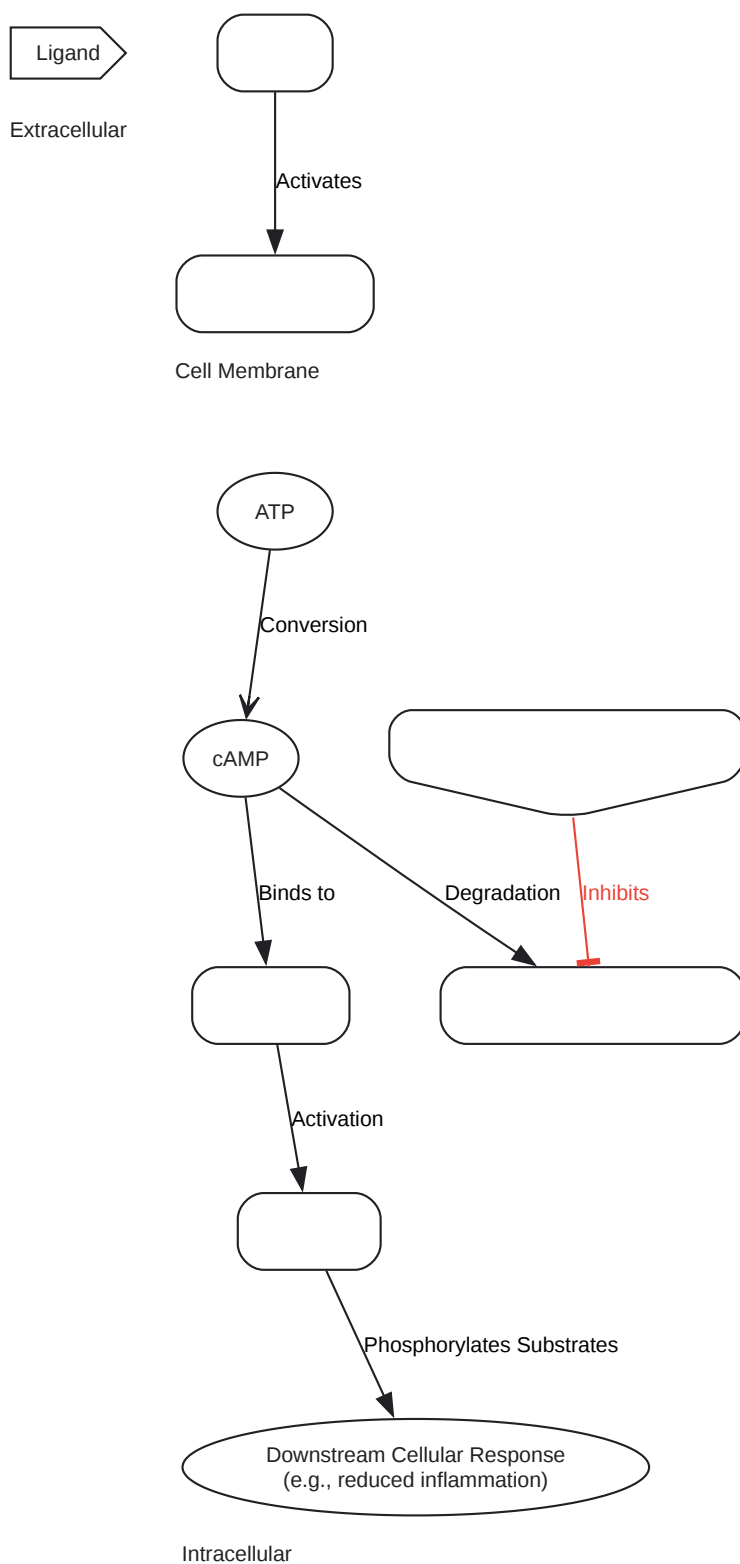
- Grignard Reagent Formation:
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings and a small crystal of iodine.
 - Add a small amount of anhydrous diethyl ether to cover the magnesium.

- Dissolve 4-bromoisopropylbenzene in anhydrous diethyl ether and add a small portion to the flask to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
- Once the reaction has started, add the remaining 4-bromoisopropylbenzene solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with DMF:
 - Cool the Grignard reagent solution to 0 °C in an ice bath.
 - Add N,N-dimethylformamide (DMF) dropwise via the dropping funnel, keeping the temperature below 10 °C.
 - After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
- Work-up and Purification:
 - Pour the reaction mixture slowly into a beaker containing a stirred mixture of crushed ice and saturated aqueous ammonium chloride solution.
 - Acidify the mixture with 1 M hydrochloric acid to a pH of ~2 to hydrolyze the intermediate iminium salt.
 - Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
 - Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - The crude product can be purified by vacuum distillation to yield **4-Isopropylphenylacetaldehyde**.

Biological Activity: Phosphodiesterase Inhibition

4-Isopropylphenylacetaldehyde has been identified as an inhibitor of phosphodiesterase (PDE), specifically PDE4. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways. By inhibiting PDE4, **4-Isopropylphenylacetaldehyde** increases intracellular cAMP levels, leading to the activation of downstream effectors such as Protein Kinase A (PKA). This mechanism is of significant interest in drug development for inflammatory and neurological disorders.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Signaling Pathway of a Generic PDE4 Inhibitor



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Caption: General signaling pathway of a PDE4 inhibitor.

This guide provides a foundational understanding of **4-Isopropylphenylacetaldehyde** for scientific and research applications. Further experimental validation of the predicted data is recommended for specific research needs.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Isopropylphenylacetaldehyde: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1208413#4-isopropylphenylacetaldehyde-chemical-properties-and-structure>]

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